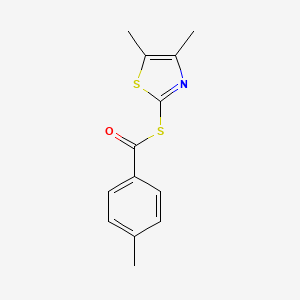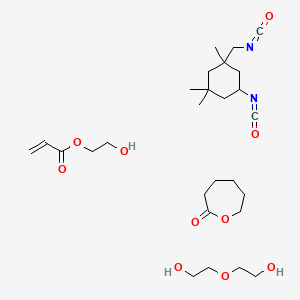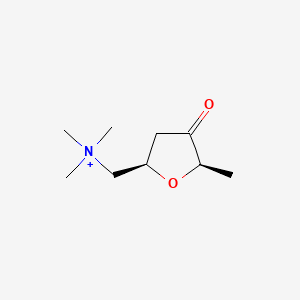
2-Furanmethanaminium, tetrahydro-N,N,N,5-tetramethyl-4-oxo-, (2S-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. These compounds often exhibit antimicrobial properties and are used in disinfectants, surfactants, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include:
Solvent: Polar solvents such as acetonitrile or ethanol.
Temperature: Moderate temperatures ranging from 50°C to 80°C.
Reaction Time: Several hours to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium cyanide.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium hydroxide may yield hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide is used as an intermediate in the synthesis of more complex molecules. Its quaternary ammonium structure makes it a valuable reagent in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of quaternary ammonium compounds on microbial growth and biofilm formation. Its antimicrobial properties make it a candidate for developing new disinfectants and antiseptics.
Medicine
In medicine, quaternary ammonium compounds are explored for their potential use in drug delivery systems. The ability to modify the structure of these compounds allows for the development of targeted therapies.
Industry
Industrially, Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide can be used in the formulation of cleaning agents, surfactants, and as a phase transfer catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide involves its interaction with microbial cell membranes. The positively charged quaternary ammonium group disrupts the negatively charged cell membrane, leading to cell lysis and death. This mechanism is similar to other quaternary ammonium compounds used as disinfectants.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with strong antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and in DNA extraction protocols.
Tetrabutylammonium Iodide: Commonly used as a phase transfer catalyst.
Uniqueness
Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide is unique due to its specific structure, which may impart distinct properties compared to other quaternary ammonium compounds. Its tetrahydrofuran ring and methyl groups can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
71788-06-2 |
|---|---|
Molecular Formula |
C9H18NO2+ |
Molecular Weight |
172.24 g/mol |
IUPAC Name |
trimethyl-[[(2R,5R)-5-methyl-4-oxooxolan-2-yl]methyl]azanium |
InChI |
InChI=1S/C9H18NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-8H,5-6H2,1-4H3/q+1/t7-,8-/m1/s1 |
InChI Key |
XKOQIVSZENKHPJ-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)C[C@@H](O1)C[N+](C)(C)C |
Canonical SMILES |
CC1C(=O)CC(O1)C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


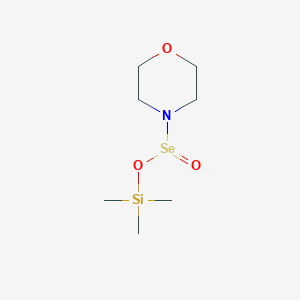

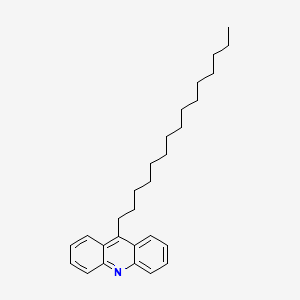
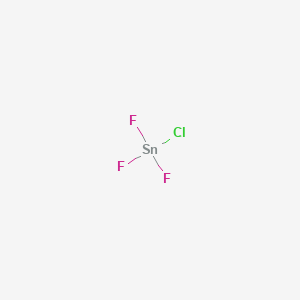
![2-(4-Nitrophenyl)benzo[H]chromen-4-one](/img/structure/B14479081.png)



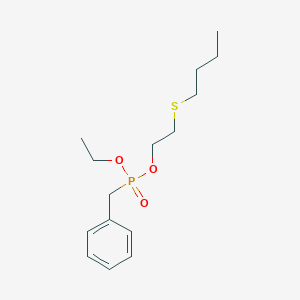
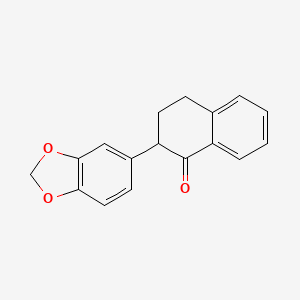
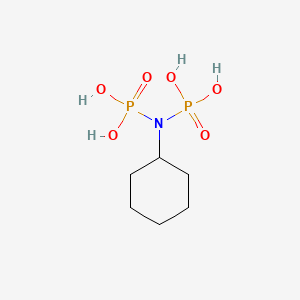
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide](/img/structure/B14479122.png)
